Glenthmycin K
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glenthmycin K involves multiple steps, starting with the formation of the macrocyclic core. This is typically achieved through a series of aldol condensations and cyclization reactions. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct formation of the macrocyclic structure .
Industrial Production Methods
Industrial production of this compound is still in the research phase, with efforts focused on optimizing the yield and purity of the compound. Current methods involve the use of microbial fermentation, where specific strains of Streptomyces are cultured under controlled conditions to produce this compound . This method is preferred due to its scalability and lower environmental impact compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Glenthmycin K undergoes several types of chemical reactions, including:
Oxidation: This reaction is typically carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological activities. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce alcohols .
Scientific Research Applications
Glenthmycin K has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying macrocyclic polyketides.
Biology: Investigated for its antibacterial properties, particularly against Gram-positive bacteria.
Medicine: Potential therapeutic agent for treating bacterial infections.
Industry: Explored for use in developing new antibiotics and other pharmaceuticals.
Mechanism of Action
The mechanism of action of Glenthmycin K involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the translation of essential proteins, which ultimately leads to bacterial cell death . The molecular targets include the 30S ribosomal subunit, and the pathways involved are related to protein synthesis inhibition .
Comparison with Similar Compounds
Similar Compounds
Glenthmycin A-M: These are other macrocyclic spirotetronate polyketides with similar structures but varying biological activities.
Ginsenoside Compound K: Although structurally different, it shares some biological activities such as antibacterial properties.
Uniqueness
Glenthmycin K is unique due to its potent inhibitory effects on a broad spectrum of Gram-positive pathogens, which is not as pronounced in other similar compounds . Its macrocyclic structure also contributes to its stability and efficacy in biological systems .
Properties
Molecular Formula |
C34H46O5 |
---|---|
Molecular Weight |
534.7 g/mol |
IUPAC Name |
(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione |
InChI |
InChI=1S/C34H46O5/c1-18-10-9-11-19(2)27-21(4)14-24-25(35)13-12-20(3)28(24)33(27,8)29(36)26-30(37)34(39-31(26)38)17-23(6)22(5)16-32(34,7)15-18/h11,14-16,20,23-25,27-28,35-36H,9-10,12-13,17H2,1-8H3/b18-15+,19-11+,29-26?/t20-,23+,24+,25-,27+,28+,32+,33+,34+/m0/s1 |
InChI Key |
DACFQDZSKBTCCU-GFOSAGFWSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@@H]2[C@@H]1[C@]3([C@H](/C(=C/CC/C(=C/[C@@]4(C=C([C@@H](C[C@@]45C(=O)C(=C3O)C(=O)O5)C)C)C)/C)/C)C(=C2)C)C)O |
Canonical SMILES |
CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)O |
Origin of Product |
United States |
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